
2-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-isobutylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-isobutylbenzamide, also known as CIQ, is a synthetic compound that belongs to the family of oxadiazole derivatives. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, neuroscience, and biochemistry.
作用机制
2-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-isobutylbenzamide acts as a selective antagonist of the TRPV1 channel, which is a non-selective cation channel that is activated by various stimuli, including heat, capsaicin, and protons. By blocking the TRPV1 channel, this compound can inhibit the influx of calcium ions into the cells, which is important for the regulation of various cellular processes, including pain sensation and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to exhibit potent analgesic and anti-inflammatory activities in animal models. By blocking the TRPV1 channel, this compound can reduce the release of pro-inflammatory cytokines and chemokines, which are important mediators of pain and inflammation. In addition, this compound has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
实验室实验的优点和局限性
One of the main advantages of 2-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-isobutylbenzamide is its high selectivity towards the TRPV1 channel, which makes it a valuable tool for studying the role of this channel in various cellular processes. However, one of the limitations of this compound is its poor solubility in water, which can make it difficult to use in certain experimental settings.
未来方向
There are several future directions for the use of 2-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-isobutylbenzamide in scientific research. One potential application is in the development of novel analgesic and anti-inflammatory drugs. By targeting the TRPV1 channel, this compound can provide a new avenue for the treatment of pain and inflammation. Another potential application is in the study of the role of TRPV1 channels in cancer biology. By inhibiting the growth of cancer cells, this compound can provide a new approach for the development of anticancer drugs. Finally, the use of this compound in the study of the physiological and pathological functions of TRPV1 channels is an area of ongoing research.
合成方法
The synthesis of 2-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-isobutylbenzamide involves the reaction of 2-chlorobenzohydrazide with isobutyl isocyanate and 2-chlorobenzoyl chloride in the presence of triethylamine and dichloromethane. The reaction mixture is then treated with sodium azide and copper (I) iodide to obtain the final product, this compound.
科学研究应用
2-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-isobutylbenzamide has been extensively studied for its potential applications in various scientific fields. In medicinal chemistry, this compound has been shown to exhibit potent analgesic and anti-inflammatory activities. In neuroscience, this compound has been found to act as a selective antagonist of the transient receptor potential vanilloid type 1 (TRPV1) channel, which is involved in pain sensation. In biochemistry, this compound has been used as a tool to study the role of TRPV1 channels in various cellular processes.
属性
IUPAC Name |
2-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methylpropyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O2/c1-12(2)11-21-18(24)13-7-3-4-8-14(13)19-22-17(23-25-19)15-9-5-6-10-16(15)20/h3-10,12H,11H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQCFJOIIKAJHGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C1=CC=CC=C1C2=NC(=NO2)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

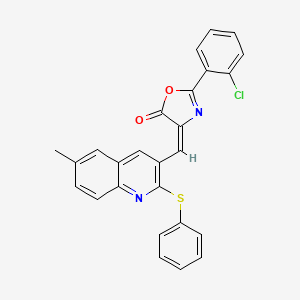

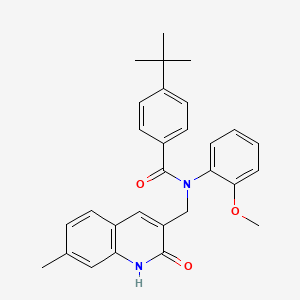



![N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,5-dimethoxybenzamide](/img/structure/B7697303.png)
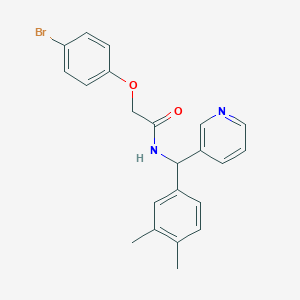
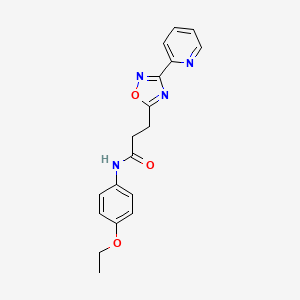



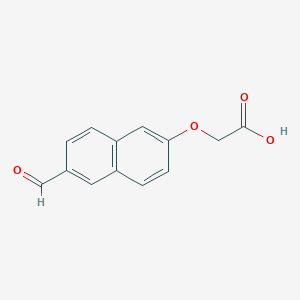
![N-[(4-chlorophenyl)methyl]-2-(N-methyl4-chlorobenzenesulfonamido)acetamide](/img/structure/B7697336.png)